Product packaging for Barbexaclone(Cat. No.:CAS No. 4388-82-3)

Barbexaclone

Cat. No.: B1667745
CAS No.: 4388-82-3
M. Wt: 387.5 g/mol
InChI Key: MJCBWPMBFCUHBP-NPULLEENSA-N

Description

Barbexaclone (also known under the brand name Maliasin) is a chemical compound developed as an antiepileptic agent . It is a salt composed of phenobarbital and levopropylhexedrine (also known as propylhexedrine) . By molecular weight, the compound is approximately 60% phenobarbital and 40% propylhexedrine . Its primary research and development value lies in its unique mechanism of action, which combines a potent anticonvulsant with a psychostimulant intended to mitigate sedative side effects . Phenobarbital, a barbiturate, acts by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system, leading to neuronal inhibition . The propylhexedrine component is a TAAR1 agonist with indirect sympathomimetic properties, which was intended to offset the sedative effects typically associated with phenobarbital . Pharmacokinetic studies in animal models have shown that while propylhexedrine penetrates the blood-brain barrier rapidly, the brain uptake of phenobarbital from this compound is a slower process . In terms of potency, 100 mg of this compound is considered equivalent to 60 mg of phenobarbital . While some clinical studies from the 1970s reported satisfactory seizure control in patients, these findings were based on small, open-label trials and have not been confirmed in large, controlled studies . Notably, this compound was withdrawn from the market in some countries, such as Turkey in 2009, creating a need for research into treatment transitions and alternative therapies . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N3O3 B1667745 Barbexaclone CAS No. 4388-82-3

Properties

Key on ui mechanism of action

Phenobarbitol targets GABA receptors in the CNS. Propylhexedrine is a TAAR1 agonist.

CAS No.

4388-82-3

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1

InChI Key

MJCBWPMBFCUHBP-NPULLEENSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Appearance

Solid powder

Other CAS No.

4388-82-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

arbexaclone
CHP phenobarbital
Maliasin
phenobarbital propylhexedrine salt

Origin of Product

United States

Historical Development and Chemical Context of Barbiturates and Barbexaclone

Evolution of Barbiturate (B1230296) Chemistry and Therapeutic Applications

Barbiturates are derivatives of barbituric acid, which was first synthesized in 1864 by Adolf von Baeyer. The synthetic process was later refined by Edouard Grimaux in 1879, paving the way for the development of numerous barbiturate derivatives. nih.govresearchgate.net The first pharmacologically active barbiturate, barbital (B3395916) (diethyl-barbituric acid), was synthesized in 1881 and introduced clinically as a hypnotic in 1904 by Josef von Mering and Emil Fischer. nih.govresearchgate.neteuropa.eu

The discovery of phenobarbital (B1680315) (also known as phenobarbitone) by the same group in 1911 marked a crucial step, as it was found to possess anticonvulsant properties in addition to sedative and hypnotic effects. nih.govresearchgate.netnih.govmdpi.com Phenobarbital was introduced clinically in 1912 and became the first effective organic antiepileptic agent used against various forms of partial and generalized seizures. mdpi.comscielo.br

Over the 20th century, more than 2500 barbiturates were synthesized, with approximately 50 eventually finding clinical application. nih.goveuropa.eu Their therapeutic uses expanded beyond sedation and hypnosis to include the treatment of epilepsy and as inducers of general anesthesia, particularly ultrashort-acting derivatives like thiopental. nih.goveuropa.eunih.gov However, the widespread use of barbiturates as sedatives and hypnotics declined significantly after the 1960s due to concerns regarding dependence, overdose risk, and the introduction of newer, safer psychoactive drugs like benzodiazepines. nih.goveuropa.eunih.gov Despite this, some barbiturates, including phenobarbital, continue to be used for specific applications, such as in the treatment of certain types of epilepsy and for veterinary purposes. nih.goveuropa.euwikipedia.org

Inception and Early Chemical Synthesis of Barbexaclone

This compound emerged within this landscape of barbiturate research, representing an effort to modify the pharmacological profile of phenobarbital.

This compound is chemically defined as a salt compound formed between phenobarbital and propylhexedrine (B1218579). smolecule.comdrugbank.comwikipedia.orgchemeurope.comresearchgate.netnih.govdrugbank.comdrugbank.com Specifically, it is a salt of phenobarbital and levopropylhexedrine (B10762870), the levorotatory isomer of propylhexedrine. wikipedia.orgiiab.me The chemical formula for this compound is C₂₂H₃₃N₃O₃. smolecule.comdrugbank.comchemeurope.com By weight, this compound is composed of approximately 40% propylhexedrine and 60% phenobarbital. smolecule.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com

The synthesis of this compound can be achieved through the combination of propylhexedrine and phenobarbital. smolecule.com Propylhexedrine itself can be synthesized through various routes, including the reductive amination of cyclohexylacetone (B95054) or the catalytic hydrogenation of methamphetamine. smolecule.comwikipedia.org The synthesis of the this compound salt involves careful formulation to ensure the correct ratio of the two constituent compounds. smolecule.com The structure of this compound reflects the ionic interaction between the acidic phenobarbital molecule and the basic propylhexedrine molecule. ncats.io

The primary intent behind the chemical formulation of this compound was to create an antiepileptic medication with reduced sedative properties compared to phenobarbital alone. smolecule.comdrugbank.comresearchgate.netnih.gov Phenobarbital, while effective as an anticonvulsant, is known for its significant sedative effects, which can limit its tolerability in some patients. smolecule.comdrugbank.com

Propylhexedrine, the other component of this compound, is an adrenergic agonist with psychostimulant properties. smolecule.comdrugbank.comresearchgate.net By combining the central nervous system depressant effects of phenobarbital with the potential psychostimulant effects of propylhexedrine, the formulation aimed to balance the sedative action of the barbiturate, thereby improving patient tolerance while retaining anticonvulsant efficacy. smolecule.comdrugbank.comresearchgate.netnih.govdrugbank.com This dual-action mechanism was intended to be particularly beneficial in managing seizures without inducing excessive sedation. smolecule.com

This compound as a Salt Compound of Phenobarbital and Propylhexedrine

Global Research Trajectories and Withdrawal from Markets

This compound was introduced clinically, with some sources indicating its introduction in 1965 wikipedia.org and others in 1983 chemeurope.comiiab.me. Early reports from limited studies, particularly in Spanish and Italian literature from the 1970s and 1980s, suggested that this compound was at least as effective as phenobarbital in treating seizures in both adults and children, with the added benefit of being better tolerated and having fewer sedative properties. drugbank.comwikipedia.orgchemeurope.com

However, these promising results were often based on small series of patients and, as of 2004, had not been confirmed by larger, controlled trials. drugbank.comwikipedia.org Despite the lack of extensive controlled studies, this compound saw significant use, particularly in Turkey, where it was widely available. drugbank.comresearchgate.netnih.gov

Research into the pharmacokinetics of this compound in animal models, such as mice, demonstrated that after administration, both phenobarbital and propylhexedrine could be detected in various tissues. nih.gov Studies in humans comparing the kinetics of phenobarbital administered as the acid form versus the propylhexedrine salt (this compound) suggested similar absorption and elimination parameters for phenobarbital, indicating that propylhexedrine did not significantly alter the serum kinetics of phenobarbital when administered as the salt. researchgate.net

Despite its use, this compound was eventually withdrawn from the market in several countries. Notably, it was discontinued (B1498344) in Turkey in 2009. smolecule.comdrugbank.comresearchgate.netnih.govwikipedia.org The withdrawal was reportedly due to concerns regarding its safety and efficacy when compared to newer antiepileptic drugs that had become available, such as levetiracetam. smolecule.comresearchgate.netnih.govwikipedia.org The discontinuation of this compound in Turkey presented challenges for patients who had been using the medication, highlighting the impact of drug withdrawal on clinical practice. researchgate.netnih.gov

While this compound is not available on prescription in countries like the UK or the U.S., its history reflects an important phase in the development of antiepileptic drugs and the exploration of novel chemical formulations to improve the therapeutic profiles of existing compounds. chemeurope.com

Synthetic Pathways and Chemical Modalities of Barbexaclone

Precursor Synthesis Pathways

The synthesis of Barbexaclone necessitates the availability of its constituent precursors, namely phenobarbital (B1680315) and propylhexedrine (B1218579). While phenobarbital synthesis involves established barbituric acid chemistry, the synthesis of propylhexedrine can be achieved through various routes.

Propylhexedrine Synthesis from Cyclohexylacetone (B95054)

One documented pathway for the synthesis of propylhexedrine involves cyclohexylacetone. This route typically proceeds through the formation of an imine intermediate. A chemical diagram illustrating this synthesis pathway from cyclohexylacetone to propylhexedrine via an imine intermediate is available in chemical databases and literature wikipedia.orgwikipedia.orgwikimedia.org.

Propylhexedrine Synthesis via Catalytic Hydrogenation of Methamphetamine

Another potential synthetic route to propylhexedrine involves the catalytic hydrogenation of methamphetamine. While methamphetamine is a distinct compound, catalytic hydrogenation can alter its structure. Literature indicates the PubChem CID for Methamphetamine nih.govnih.govresearchgate.netcgl.org.cnnii.ac.jp, and the PubChem CID for Propylhexedrine is also available wikimedia.orgwikimedia.org. The process of catalytic hydrogenation typically involves the addition of hydrogen to a molecule in the presence of a catalyst, often a metal. This can lead to the saturation of double or triple bonds or the reduction of certain functional groups.

Chemical Reaction Mechanisms for this compound Formation

The formation of this compound involves a chemical reaction between phenobarbital and propylhexedrine. Phenobarbital is a barbiturate (B1230296) derivative mdpi.comfrontiersin.orgresearchgate.netfrontiersin.org. The reaction mechanism involves the chemical linkage of the phenobarbital molecule with the propylhexedrine molecule. The precise mechanism details depend on the specific reaction conditions employed, but it fundamentally involves the formation of a new chemical bond connecting the two precursor molecules.

Optimization of Component Ratios in this compound Synthesis

The optimization of the ratio between phenobarbital and propylhexedrine in the synthesis of this compound is crucial for maximizing yield and purity of the final product. The stoichiometric ratio of the reactants in the intended chemical reaction dictates the ideal input ratio. Deviations from this optimal ratio can lead to incomplete reactions, the presence of unreacted starting materials, and the potential formation of byproducts. Specific research findings detailing optimized component ratios for this compound synthesis would typically be found in chemical patents or specialized synthetic chemistry literature.

Contemporary Advancements in Barbiturate Derivative Synthesis Relevant to this compound

Contemporary advancements in the synthesis of barbiturate derivatives focus on various aspects, including the development of more efficient catalysts, the use of greener chemistry principles, and the exploration of novel synthetic routes. While research may not specifically focus on this compound itself due to its specific chemical structure and historical context, advancements in synthesizing related barbiturate structures or in the formation of adducts between barbiturates and amines (such as propylhexedrine) could potentially be relevant. Research into novel coupling reactions or methods for forming stable linkages between different molecular scaffolds could offer insights applicable to optimizing or finding alternative pathways for this compound synthesis.

Molecular Mechanisms of Action of Barbexaclone and Its Constituent Entities

Phenobarbital's Modulatory Effects on Neurotransmitter Systems

Phenobarbital (B1680315), a well-established barbiturate (B1230296), exerts its primary effects through modulation of the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the central nervous system (CNS) patsnap.compatsnap.com.

Enhancement of Gamma-Aminobutyric Acid (GABA) Activity

Phenobarbital enhances the inhibitory action of GABA by interacting with the GABAA receptor, a ligand-gated chloride ion channel patsnap.compatsnap.comnih.govthermofisher.com. Unlike benzodiazepines, which increase the frequency of chloride channel opening, phenobarbital increases the duration for which the chloride channels remain open after GABA binds to the receptor patsnap.compatsnap.comnih.govyoutube.com. This allosteric modulation at a site distinct from the GABA binding site leads to a sustained influx of chloride ions into the neuron patsnap.compatsnap.comyoutube.com.

Implications for Inhibitory Neurotransmission in Central Nervous System Circuitry

The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the neuronal membrane patsnap.compatsnap.comnih.gov. This hyperpolarization makes the neuron less excitable and increases the threshold required to generate an action potential patsnap.comnih.govwikipedia.org. By amplifying GABAergic inhibition, phenobarbital effectively depresses CNS activity patsnap.comnih.gov. This widespread increase in inhibitory neurotransmission contributes to phenobarbital's anticonvulsant and sedative properties by stabilizing neuronal firing and reducing the likelihood of excessive electrical activity characteristic of seizures patsnap.compatsnap.comdrugbank.com. Phenobarbital may also inhibit glutamate-induced neuronal excitation, further contributing to its anticonvulsant effects patsnap.compatsnap.comthermofisher.comdrugbank.comresearchgate.net.

Propylhexedrine's Adrenergic Agonist Properties

Propylhexedrine (B1218579), specifically its levorotatory isomer levopropylhexedrine (B10762870) in the case of barbexaclone wikipedia.orgwikipedia.org, is a sympathomimetic amine with adrenergic agonist properties wikipedia.orgdrugbank.com.

Central Nervous System Stimulation and Norepinephrine (B1679862) Release

Propylhexedrine acts as a norepinephrine-dopamine releasing agent (NDRA) at higher doses, affecting the central nervous system wikipedia.orgdrugbank.compatsnap.com. It functions by interacting with monoamine transporters, causing a reversal of their normal function drugbank.comnih.govpatsnap.com. This leads to the release of norepinephrine and dopamine (B1211576) from presynaptic vesicles into the synaptic cleft, rather than their reuptake into the presynaptic neuron drugbank.comnih.govpatsnap.com. The elevated levels of norepinephrine in the synaptic cleft stimulate adrenergic receptors, leading to CNS stimulation patsnap.com. Propylhexedrine also releases monoamines through TAAR1 agonism and VMAT2 inhibition .

Counteraction of Barbiturate-Induced Sedation at a Molecular Level

The inclusion of propylhexedrine in this compound is intended to counteract the significant sedative effects associated with phenobarbital wikipedia.orgsmolecule.com. While phenobarbital enhances inhibitory neurotransmission via the GABAergic system, propylhexedrine increases excitatory neurotransmission primarily by increasing the availability of norepinephrine in the synapse patsnap.com. This molecular counteraction at different neurotransmitter systems aims to mitigate the sedative effects of phenobarbital while preserving its anticonvulsant activity smolecule.com. The stimulant effect of increased norepinephrine release can lead to increased alertness, potentially offsetting the CNS depression caused by phenobarbital patsnap.com.

Synergistic and Antagonistic Molecular Interactions within the this compound Compound

While direct molecular interactions between phenobarbital and propylhexedrine within the compound itself are not extensively detailed in the provided sources, the pharmacological outcome is a result of their independent actions on distinct neurotransmitter systems converging to produce a modified clinical effect compared to either compound alone smolecule.com. The goal is a synergistic therapeutic effect in seizure control (from phenobarbital) with an antagonistic effect on sedation (from propylhexedrine counteracting phenobarbital) wikipedia.orgsmolecule.com.

Research findings on the precise molecular interplay and potential for synergistic or antagonistic binding at shared or distinct receptor sites beyond their primary targets (GABAA for phenobarbital and adrenergic/monoamine transporters for propylhexedrine) within the context of the combined this compound molecule are limited in the provided information. However, the observed clinical profile suggests that the molecular actions of the two components, while acting on different systems, result in a net effect that aims to optimize the balance between anticonvulsant efficacy and sedation wikipedia.orgsmolecule.com.

Preclinical Pharmacological Investigations of Barbexaclone

In Vitro Pharmacological Characterization

In vitro investigations delve into the cellular and biochemical interactions of barbexaclone's constituent compounds.

Cellular and Receptor-Level Studies of GABAergic Potentiation

Phenobarbital (B1680315), a key component of this compound, is known to target GABA receptors in the central nervous system drugbank.com. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain, and enhancement of its activity leads to a calming effect and contributes to anticonvulsant properties ontosight.aimdpi.com. Studies on the effects of barbiturates, including phenobarbital, on GABA receptors have been conducted using techniques such as patch clamping in mouse spinal cord neurons. These studies have shown that phenobarbital increases GABA receptor current by increasing the mean open time of the chloride channel associated with the receptor researchgate.net. While both phenobarbital and benzodiazepines enhance GABA receptor chloride current, they appear to do so via different mechanisms, binding to distinct sites on the GABA receptor-chloride channel complex researchgate.net.

Biochemical Interactions with Enzymatic Systems

Information specifically detailing the direct biochemical interactions of this compound as a single compound with enzymatic systems is limited in the provided search results. However, its components, particularly phenobarbital, are known to interact with liver enzymes. Phenobarbital is a known inducer of cytochrome P450 enzymes, which can affect the metabolism of other drugs nih.gov. While the search results mention that the metabolism of various compounds can be increased when combined with this compound, this is likely attributable to the phenobarbital component's enzyme-inducing effects drugbank.com.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models

In vivo studies, primarily in rodents, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its components. Rodent models, such as mice and rats, are commonly used in preclinical ADME studies due to factors including cost, availability, and established experience in drug testing within these species iunajaf.edu.iqmdpi.com.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Rodents

Studies in mice have investigated the pharmacokinetic profiles of phenobarbital and propylhexedrine (B1218579) following the administration of this compound nih.govscite.ai.

Time-Course Analysis of Phenobarbital and Propylhexedrine Concentrations in Various Tissues (e.g., Plasma, Brain, Lung, Liver, Kidney, Spleen, Heart, Skeletal Muscle)

Following oral administration of this compound in mice, propylhexedrine reached maximum plasma levels rapidly, within 4 minutes smolecule.comdrugbank.com. Phenobarbital, in contrast, was observed to reach the blood more slowly smolecule.comdrugbank.com.

A study in mice administered 66 mg/kg this compound intravenously or orally examined the time course of propylhexedrine and phenobarbital concentrations across various tissues, including plasma, brain, lung, liver, kidney, spleen, heart, and skeletal muscle nih.govscite.airesearchgate.net. After intravenous administration, phenobarbital plasma levels declined monoexponentially with a half-life of 7.5 hours nih.govscite.airesearchgate.net. The volume of distribution for phenobarbital was determined to be 0.78 L/kg nih.govsmolecule.comscite.airesearchgate.net. For propylhexedrine, after intravenous administration, pharmacokinetic parameters included a t0.5 alpha of 0.31 hours and a t0.5 beta of 2.5 hours, with a volume of distribution (Vd beta) of 19.3 L/kg nih.govscite.airesearchgate.net.

After oral administration, the absorption of phenobarbital was complete, although it was delayed compared to administration of phenobarbital-Na, which was attributed to delayed gastrointestinal passage nih.govscite.airesearchgate.net. Propylhexedrine exhibited a bioavailability (AUC oral/AUC i.v.) of 0.37 nih.govscite.airesearchgate.net.

High but unequal tissue accumulation of propylhexedrine was observed in mice, with concentrations generally following the order: lung = kidney > liver = brain > spleen > heart > skeletal muscle nih.govsmolecule.comscite.airesearchgate.net.

While specific time-course data points for all tissues at various time points are not available in the provided snippets, the studies indicate that these measurements were conducted nih.govscite.airesearchgate.net.

Kinetics of Blood-Brain Barrier Penetration by Propylhexedrine and Phenobarbital Components

Propylhexedrine was observed to penetrate the blood-brain barrier (BBB) rapidly after oral administration in mice smolecule.comdrugbank.com. Phenobarbital's brain uptake was a slower process, with equilibrium concentrations with plasma being reached approximately 30 minutes after intravenous injection nih.govsmolecule.comdrugbank.comscite.airesearchgate.net. Propylhexedrine was found to reduce phenobarbital concentrations in the brain, as evidenced by steady-state tissue-plasma ratios, following both intravenous and oral administration nih.govscite.airesearchgate.net. The BBB is a specialized system of capillary endothelial cells that regulates the passage of substances into the brain scielo.br. The ability of drugs to cross the BBB is a critical factor for drugs targeting the central nervous system scielo.brmdpi.com.

Tissue Accumulation Patterns of this compound Components

Preclinical studies have investigated the tissue distribution of this compound's components, specifically phenobarbital and propylhexedrine, after administration in animal models. In mice, following intravenous (i.v.) and oral administration of 66 mg/kg this compound, the concentration-time profiles of propylhexedrine and phenobarbital were examined in various tissues, including plasma, brain, lung, liver, kidney, spleen, heart, and skeletal muscle researchgate.net.

After i.v. administration of this compound, phenobarbital plasma levels in mice declined monoexponentially with a half-life of 7.5 hours, and the volume of distribution was determined to be 0.78 l/kg researchgate.net. The kinetics of phenobarbital were also studied after administering an equimolar dose of phenobarbital-Na (40 mg/kg) researchgate.net. Propylhexedrine demonstrated a biphasic decline in plasma levels in mice after i.v. administration, with half-lives of 0.31 hours (t0.5a) and 2.5 hours (t0.5b) drugbank.com.

Studies comparing the kinetics of phenobarbital after oral administration of equivalent doses of phenobarbital acid or this compound (the propylhexedrine salt) in normal human volunteers showed very similar absorption and elimination parameters. This suggested that propylhexedrine did not significantly affect the serum kinetics of phenobarbital when administered as this compound nih.gov.

While specific detailed data tables on tissue accumulation patterns for this compound components across multiple tissues and time points in preclinical models were not extensively found in the provided search results, the studies indicate that both components are distributed, and their kinetics can be evaluated in different biological matrices researchgate.net. General preclinical pharmacokinetic studies, including tissue distribution, are considered essential for understanding the disposition and potential accumulation of compounds and their metabolites, aiding in the design and interpretation of pharmacology and toxicology studies fda.gov.

Preclinical Efficacy Studies in Animal Models of Neurological Conditions

Animal models of seizures and epilepsy are widely used in preclinical research to screen and discover novel compounds and to evaluate their efficacy and safety before human clinical trials mdpi.com. Rats and mice are commonly employed species for testing potential treatments mdpi.com.

Comparative Efficacy Assessments against Phenobarbital and Other Reference Compounds

Comparative studies have been conducted to assess the efficacy of this compound against phenobarbital and other reference compounds in animal models. One study compared the action of this compound and phenobarbital on the electroencephalographic pattern, convulsive threshold, and motor activity in rats researchgate.net. In rats subjected to continuous venous infusion of cardiazol (CDZ) at 4 mg/kg/min, this compound did not alter the electroencephalographic pattern researchgate.net. Its anticonvulsive activity was demonstrated by an increase in the convulsive threshold from 66.0 ± 8.3 mg/kg to 111.2 ± 12.75 mg/kg researchgate.net.

Phenobarbital is a well-established antiepileptic drug that works, in part, by acting as an agonist at GABA receptors msdvetmanual.com. Animal models have historically played a crucial role in the development of antiepileptic drugs, including phenobarbital wikipedia.org. In canine models, phenobarbital as a monotherapy has shown significant efficacy in reducing seizure frequency msdvetmanual.comdvm360.com. For instance, one study in dogs reported an 82% efficacy in reducing seizure frequency by half with phenobarbital monotherapy dvm360.com. Another study found that 73% of dogs achieved a >50% decrease in seizures with potassium bromide, which also targets GABA receptors, and 50% achieved a seizure-free state, which was noted as more seizure-free dogs than with phenobarbital in that specific comparison dvm360.com. While these canine studies provide context for phenobarbital's efficacy in animal models, the direct comparative efficacy of this compound against a range of reference compounds beyond phenobarbital in diverse preclinical seizure models was not extensively detailed in the provided search results.

Evaluation of Modulatory Effects on Seizure Activity in Animal Models

Preclinical studies have evaluated the effects of this compound on seizure activity in animal models. In the study involving rats and continuous venous infusion of cardiazol (CDZ), this compound demonstrated anticonvulsive activity by increasing the convulsive threshold researchgate.net. The convulsive threshold increased from 66.0 ± 8.3 mg/kg to 111.2 ± 12.75 mg/kg after this compound administration researchgate.net.

Animal models of seizures are used to determine if compounds with potential antiseizure effects identified in in vitro studies show promise in vivo mdpi.com. These models can provide information on the antiseizure potential of investigational compounds mdpi.com. Acute seizure models, where seizures occur shortly after induction, allow for higher throughput screening, measuring the prevention or delay of induced seizures or the reduction in their severity nih.gov. Chronic models, which exhibit spontaneous seizures over longer periods, are used to assess antiseizure and potential antiepileptogenic effects in a "diseased" brain nih.gov. While the CDZ infusion model is an acute chemically induced seizure model, the provided results specifically highlight this compound's effect on the seizure threshold in this model researchgate.net.

Proof-of-Concept Studies in Preclinical Pharmacology

Preclinical proof-of-concept (POC) studies are an essential early step in drug development, aiming to demonstrate the feasibility and scientific rationale for administering an investigational compound fda.goverbc-group.com. These studies utilize in vivo assays and animal models of human diseases to assess the potential therapeutic concept of a test compound erbc-group.com. Data from preclinical POC studies can inform the design of subsequent toxicology studies and early-phase clinical trials fda.gov. The selection of animal species and models for POC studies should ideally demonstrate a biological response similar to what is expected in humans fda.gov.

For this compound, the initial studies demonstrating its anticonvulsive activity in animal models, such as the observed increase in convulsive threshold in rats, can be considered part of the preclinical proof-of-concept for its potential use as an antiepileptic agent researchgate.net. These early efficacy assessments in animal seizure models provide foundational evidence supporting the compound's intended pharmacological effect on neurological activity associated with seizures researchgate.net. While the term "proof-of-concept study" might be applied more broadly in modern drug development to encompass a range of preclinical data supporting a therapeutic hypothesis, the core demonstration of efficacy in relevant animal models is a critical component of establishing preclinical POC fda.goverbc-group.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71196
Phenobarbital4763
Propylhexedrine7259
Cardiazol (Pentylenetetrazol)4837

Data Tables

Based on the provided search results, specific quantitative data suitable for comprehensive data tables across multiple parameters and time points for this compound's tissue accumulation or detailed comparative efficacy against various compounds were limited. However, one specific finding regarding the convulsive threshold in rats can be presented in a table format.

Effect of this compound on Convulsive Threshold in Rats (Cardiazol-Induced Seizures)

TreatmentConvulsive Threshold (mg/kg CDZ)
Control66.0 ± 8.3
This compound111.2 ± 12.75

Note: Data derived from a study in rats subjected to continuous venous infusion of cardiazol (CDZ) researchgate.net.

Analytical Methodologies for Barbexaclone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely used for separating and quantifying components within a mixture. This is particularly important for Barbexaclone, which is a combination of two active pharmaceutical ingredients smolecule.com. Various chromatographic methods can be applied, each offering different advantages in terms of separation power, sensitivity, and applicability to different sample types.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of a wide range of compounds, including pharmaceuticals. HPLC methods are commonly based on reversed-phase columns, such as C18, utilizing mobile phases typically consisting of mixtures of acetonitrile (B52724) and water or aqueous buffers unesp.brlabgids.be. These methods allow for the separation and identification of substances in a sample and can detect small amounts depending on the analytical goal unesp.br. HPLC coupled with UV detection is a common setup, although sensitivity can be a consideration for detecting low plasma concentrations researchgate.net. Some HPLC methods may involve derivatization to enhance detection, such as the formation of colored chromogens researchgate.netistanbul.edu.tr.

HPLC has been employed in the analysis of barbiturates and other antiepileptic drugs unesp.brlabgids.be. For instance, reversed-phase HPLC procedures have been developed for the simultaneous measurement of several older antiepileptic drugs labgids.be. Sample preparation for HPLC analysis can involve techniques like protein precipitation or liquid-liquid extraction using organic solvents labgids.be.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique for the analysis of volatile or semi-volatile compounds. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities unodc.orgnih.govgovst.edu. GC-MS can be used in general screening procedures for various drugs and their metabolites nih.gov. Sample preparation for GC analysis may involve steps like acid hydrolysis, liquid-liquid extraction, and derivatization, such as acetylation nih.gov. While GC-MS offers low limits of detection, the sensitivity for some compounds like barbiturates might require derivatization nih.gov. GC is considered a robust form of chromatography with good reproducibility wiley.com.

GC-MS has been utilized for the analysis of barbiturates govst.edu. A study on the detection of anticonvulsants, including phenobarbital (B1680315) and propylhexedrine (B1218579), and their metabolites in urine utilized capillary GC and computerized mass spectrometry nih.gov.

Thin Layer Chromatography (TLC) Approaches

Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique often used for screening and qualitative analysis unodc.orgwiley.comidaho.govpsu.edu. It involves separating compounds on a thin layer of stationary phase coated on a plate idaho.gov. TLC can be used for the separation and identification of illicitly manufactured drugs unodc.org. Various visualization techniques can be employed to detect the separated compounds unodc.orgpsu.edu. While TLC is useful for rapid screening and can be applied to drugs that may degrade on GC columns, it may have limitations in resolution and sensitivity compared to HPLC or GC wiley.comidaho.gov. For barbiturate (B1230296) analysis, TLC can be performed using a silica (B1680970) gel stationary phase and solvent mixtures like chloroform-acetone psu.edu. Detection can involve spraying with reagents that form colored spots psu.edu.

TLC has been applied to the analysis of barbituric acids, with the ratio of the retention factor (Rf) relative to phenobarbital being a reproducible characteristic psu.edu. This technique can provide a relatively rapid analysis of biological material for barbiturates psu.edu.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility nih.govmdpi.com. CE offers advantages such as low sample volume requirements and reduced analysis time, contributing to its consideration as a "green" analytical alternative mdpi.com. CE has been reported for the determination of barbiturates in biological specimens nih.gov. While the search results did not provide specific details on the application of CE directly to this compound, it has been mentioned in the context of analyzing related compounds like barbiturates and benzodiazepines researchgate.netnih.govgoogle.com.

Spectroscopic Characterization Methods

Spectroscopic methods provide information about the interaction of this compound with electromagnetic radiation, which can be used for identification and structural elucidation.

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound unodc.orgdaffodilvarsity.edu.bd. When coupled with chromatographic techniques like GC or LC (GC-MS or LC-MS), it becomes a hyphenated technique offering both separation and identification unodc.orgnih.govwiley.com. MS is essential for molecular identification and is widely used in metabolite profiling studies wuxiapptec.compharmaron.comtaylorfrancis.comnih.gov. High-resolution mass spectrometry (HRMS) provides high accuracy and sensitivity for the qualitative and quantitative analysis of metabolites wuxiapptec.compharmaron.com. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, yielding more detailed structural information wuxiapptec.comnih.gov.

MS, particularly GC-MS and LC-MS, is used for the analysis of barbiturates and their metabolites nih.govgovst.edunih.gov. Metabolite profiling using LC-MS/MS and HRMS is a key strategy for identifying and characterizing drug metabolites in various biological matrices wuxiapptec.compharmaron.comnih.gov. This is important for understanding the biotransformation pathways of drugs like this compound pharmaron.com.

Interactive Data Table: Analytical Techniques for this compound and Related Compounds

Analytical TechniqueApplications for this compound and Related CompoundsKey Features
High-Performance Liquid Chromatography (HPLC)Separation and quantification of barbiturates and antiepileptic drugs; analysis in biological samples. unesp.brlabgids.beHigh separation power, quantitative analysis, can be coupled with various detectors (e.g., UV, MS). unesp.brlabgids.be
Gas Chromatography (GC)Analysis of volatile/semi-volatile compounds; often coupled with MS for identification; screening procedures. unodc.orgnih.govgovst.eduSuitable for volatile compounds, good reproducibility, often requires derivatization for some compounds. nih.govwiley.com
Thin Layer Chromatography (TLC)Screening and qualitative analysis; separation of mixtures; analysis of barbituric acids. unodc.orgidaho.govpsu.eduSimple, cost-effective, useful for screening, can be limited in resolution and sensitivity. wiley.comidaho.gov
Capillary Electrophoresis (CE)Separation of ionic compounds; determination of barbiturates in biological specimens. nih.govmdpi.comLow sample volume, reduced analysis time, separates based on charge and size. mdpi.com
Mass Spectrometry (MS)Molecular identification, structural elucidation, metabolite profiling; coupled with GC or LC. unodc.orgdaffodilvarsity.edu.bdwuxiapptec.compharmaron.comnih.govProvides mass-to-charge information, high sensitivity and specificity (especially HRMS, MS/MS). wuxiapptec.compharmaron.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structural identity and purity of organic compounds by examining the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). For this compound, NMR spectroscopy is invaluable in confirming its molecular structure and verifying the presence and arrangement of atoms within the molecule.

Studies on barbiturate derivatives, including those structurally related to this compound's components, frequently utilize ¹H and ¹³C NMR spectroscopy for structural confirmation. Analysis of NMR spectra provides detailed information about the chemical environment of different nuclei, allowing for the assignment of peaks to specific protons and carbons within the this compound molecule. The characteristic shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum can confirm the presence of specific functional groups and the connectivity of the molecule. Similarly, ¹³C NMR provides information about the carbon skeleton. researchgate.netgoogle.comdaffodilvarsity.edu.bdgoogle.com

While specific detailed NMR data for this compound itself is not extensively reported in readily available literature, the application of ¹H and ¹³C NMR is standard practice for the characterization of barbiturates and their derivatives during synthesis and analysis. For instance, the structure of synthesized compounds, including barbituric acid derivatives, is routinely confirmed by ¹H and ¹³C NMR spectroscopy. researchgate.net Predicted ¹³C NMR spectra for this compound are available in databases, indicating the applicability of this technique. drugbank.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its functional groups. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique molecular fingerprint.

For this compound, IR spectroscopy is used to confirm the presence of characteristic functional groups associated with its structure, which includes the barbiturate moiety from phenobarbital and the amine functional group from propylhexedrine. smolecule.com The carbonyl stretching vibrations (C=O) from the imide system of the barbiturate ring typically appear in the IR spectrum at specific wavenumbers. daffodilvarsity.edu.bd Other functional groups, such as N-H stretching vibrations and C-H stretching and bending vibrations, also produce characteristic absorption bands.

IR spectroscopy is a widely used technique for the identification of organic compounds, with the normal range for structural determination extending from 4000 cm⁻¹ to 667 cm⁻¹. daffodilvarsity.edu.bd The position of absorption bands is usually expressed in terms of wavenumber (cm⁻¹). daffodilvarsity.edu.bd The structure of synthesized compounds, including barbituric acid derivatives, is commonly characterized by IR spectroscopy. researchgate.net IR spectra for related compounds like phenobarbital are also publicly available, providing a basis for comparison when analyzing this compound. nist.gov

Advanced Analytical Approaches for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as blood, urine, or tissue samples presents significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. Advanced analytical techniques, often involving hyphenated systems, are necessary to achieve the required sensitivity, selectivity, and accuracy for quantification and identification in these matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques commonly employed for the analysis of drugs in biological matrices. researchgate.netbiointerfaceresearch.com LC-MS separates the components of a complex mixture based on their physicochemical properties using liquid chromatography, and the separated compounds are then detected and identified by mass spectrometry based on their mass-to-charge ratio. LC-MS/MS provides even greater selectivity and sensitivity by using multiple stages of mass analysis. biointerfaceresearch.com These techniques are particularly useful for analyzing polar, thermolabile, and non-volatile analytes. researchgate.net

Sample preparation is a critical step when analyzing biological matrices to extract the analyte of interest and remove interfering substances. Techniques such as liquid-liquid extraction, solid-phase extraction, and more recently, dried matrix spots (DMS) combined with extraction methods, are employed. researchgate.netbiointerfaceresearch.comnih.gov DMS, for instance, offers advantages like simple sample pretreatment and improved stability of the analyte. nih.gov

While specific detailed studies on this compound analysis in biological matrices using advanced techniques are not prominently featured in the search results, the methodologies applied to similar barbiturates and other drugs of abuse are directly relevant. LC-MS/MS is widely used for the analysis of various drugs in biological fluids due to its robustness, sensitivity, selectivity, and high throughput. biointerfaceresearch.com These advanced approaches, coupled with appropriate sample preparation, are essential for the accurate detection and quantification of this compound and its potential metabolites in biological samples for research or forensic purposes.

Development and Validation of Non-Clinical Analytical Assays

The development and validation of analytical assays are critical steps in non-clinical research to ensure the reliability and accuracy of data generated to support drug development. Non-clinical dose formulation analysis, for instance, requires validated methods to confirm the concentration and homogeneity of the test article in formulations and to assess formulation stability. nih.gov

Method validation demonstrates that an analytical procedure is fit for its intended purpose. europa.eu Key parameters typically evaluated during validation include accuracy, precision, selectivity, sensitivity, linearity, range, and stability. nih.goveuropa.eu Although there is currently no specific regulatory guidance solely for non-clinical dose formulation analysis method validation, the principles outlined in guidelines for bioanalytical method validation and drug product testing are often applied. nih.gov

A phase-appropriate approach to assay validation is commonly adopted during drug development, where the extent of validation is commensurate with the stage of development. cellandgene.com For non-clinical studies, especially regulated GLP studies, methods used for sample analysis should be validated for accuracy, precision, selectivity, and sensitivity. nih.gov A validation protocol should be generated prior to the study, outlining the intended purpose, performance characteristics to be validated, and acceptance criteria. europa.eu The results are then summarized in a validation report. europa.eu

Structural and Computational Studies of Barbexaclone

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to study the three-dimensional structure of molecules and predict how a small molecule (ligand) might interact with a larger biological target, such as a protein (receptor) rjraap.comopenaccessjournals.com. This involves generating possible conformations of the ligand and the receptor and assessing their potential binding modes and affinities openaccessjournals.comunits.it.

Conformational Analysis of Barbexaclone

Conformational analysis is a crucial aspect of molecular modeling, focusing on the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds ijpsr.com. Understanding the conformational landscape of a ligand is essential for accurate docking simulations, as the bound conformation may differ from the lowest-energy free conformation nih.govarxiv.org. Computational methods can explore these different conformations and assess their relative stabilities ijpsr.comcwu.edu. While the search results did not provide specific data on the conformational analysis of this compound itself, computational chemistry is widely used for this purpose for various molecules cwu.edunih.gov.

Density Functional Theory (DFT) Computational Analyses

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to investigate the electronic structure and properties of atoms, molecules, and materials computabio.comua.ptresearchgate.net. DFT calculations can provide detailed information about the electronic distribution, energy levels, and reactivity of a molecule computabio.comresearchgate.net.

Electronic Structure and Spectroscopic Property Predictions

DFT is a powerful tool for predicting the electronic structure of molecules, including properties like molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential computabio.comresearchgate.net. These electronic properties are fundamental to understanding a molecule's reactivity and interactions. DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and electronic absorption spectra researchgate.netnih.gov. One search result mentioned that the electronic spectra of a studied compound were calculated using the TD-DFT method, and calculated 1H- and 13C-NMR chemical shifts showed good correlation with experimental data for a related compound researchgate.net. While this study focused on a spiro-heterocycle, it demonstrates the application of DFT in predicting spectroscopic properties relevant to structural characterization.

Tautomerism and Isomeric Studies

Tautomerism is a type of isomerism involving the interconversion of structural isomers, usually through the migration of a proton frontiersin.orgmdpi.com. This phenomenon can significantly impact a molecule's properties, including its stability, solubility, and interaction with biological targets frontiersin.orgtandemai.comchemrxiv.org. Computational methods, including DFT, are frequently used to study tautomeric equilibria and determine the relative stability of different tautomers in various environments (e.g., gas phase, solution) nih.govfrontiersin.org. One study used DFT to investigate the tautomers of barbituric acid, a component related to phenobarbital (B1680315) in this compound, in both the gas phase and a polar medium, comparing the relative stability of the tautomers nih.gov. This highlights the applicability of DFT to study tautomerism in this compound's core structure. Isomeric studies, in general, can also be conducted using computational chemistry to understand the properties and stabilities of different structural isomers mdpi.com.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In silico methods are computational approaches used to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates nih.govbiorxiv.orgresearchgate.netasur.marche.it. PK properties describe how a drug is absorbed, distributed, metabolized, and excreted by the body (ADME), while PD properties relate to the drug's effects on the body and its mechanism of action chemrxiv.orgresearchgate.net.

In silico PK predictions aim to estimate parameters such as absorption, distribution volume, clearance, and half-life nih.govbiorxiv.org. Various computational models and software tools are available for this purpose, ranging from simple rule-based methods to more complex physiologically based pharmacokinetic (PBPK) models and machine learning approaches nih.govbiorxiv.org. While the search results did not provide specific in silico PK predictions for this compound, the general methodology is well-established in drug discovery nih.govbiorxiv.orgbiorxiv.org. One study mentioned the pharmacokinetics of phenobarbital and propylhexedrine (B1218579) (components of this compound) after administration of this compound in mice nih.gov.

In silico PD predictions can involve predicting a drug's potential biological targets and its likely effects based on its structure and similarity to known compounds researchgate.netgoogle.com. Molecular docking, as discussed earlier, plays a role in predicting potential targets by assessing binding affinity openaccessjournals.com. Quantitative Structure-Activity Relationship (QSAR) models are another in silico method used to establish relationships between a molecule's chemical structure and its biological activity researchgate.net. While specific in silico PD studies on this compound were not found, these computational approaches are broadly applicable in predicting the potential effects and mechanisms of action of drug compounds asur.marche.itresearchgate.net.

Development of Computational Disease Models Influenced by Barbiturates

Barbiturates, particularly phenobarbital, a key component of this compound, are known to influence neurological disorders, most notably epilepsy wikipedia.org. Computational modeling has become a significant tool in the study of epilepsy, offering a rigorous mathematical framework to understand this complex neurological disorder. These models can operate at various scales, including cellular, network, cortical region, and whole-brain levels, helping to bridge the understanding of how changes at one level can affect others and potentially lead to seizures.

Phenobarbital exerts its anticonvulsant effects primarily by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) through its action on GABA A receptors. This mechanism is crucial in the context of epilepsy, a disease often characterized by an imbalance between excitatory and inhibitory neurotransmission. Computational models of epilepsy frequently incorporate the dynamics of GABAergic systems to simulate neuronal activity and seizure generation. By modeling the effects of agents like phenobarbital on GABA A receptors and downstream neuronal excitability, researchers can use computational approaches to investigate the mechanisms underlying seizure control and explore potential therapeutic strategies.

Computational neuroscience, which involves the construction of mathematical and numerical models of the nervous system, plays a vital role in understanding the neurobiological mechanisms of diseases and assisting in the identification of drug targets. Computational models can help elucidate how molecular-level changes, such as the binding of an antiepileptic drug like phenobarbital to ion channels, affect cellular behavior and ultimately influence network activity.

The development of computational disease models influenced by barbiturates, therefore, often centers on simulating the aberrant neuronal activity characteristic of epilepsy and assessing how interventions targeting pathways modulated by barbiturates, such as the GABAergic system, can restore normal function. Research has indicated the existence of computational disease models specifically related to phenobarbital. Furthermore, pharmacokinetic studies examining the absorption, distribution, metabolism, and excretion of this compound's components, phenobarbital and propylhexedrine, can provide valuable data to inform and refine computational pharmacokinetic/pharmacodynamic models aimed at understanding drug behavior within the body and its effects on disease processes.

Barbexaclone Derivatives and Structure Activity Relationship Sar Research

Design and Synthesis of Novel Barbiturate-Propylhexedrine Analogues

The design and synthesis of novel analogues of barbexaclone involve creating compounds that are structurally related to either phenobarbital (B1680315) or propylhexedrine (B1218579), or combinations thereof. The synthesis of barbituric acid derivatives typically involves substituting functional groups at various positions on the pyrimidine (B1678525) ring, particularly at the C-5 atom, which is crucial for pharmacological activity slideshare.netmdpi.com. Propylhexedrine itself can be synthesized through methods like the reductive amination of cyclohexylacetone (B95054) or the catalytic hydrogenation of methamphetamine wikipedia.org.

Designing novel barbiturate-propylhexedrine analogues involves exploring different substituents on the barbiturate (B1230296) ring and modifications to the cyclohexyl and alkylamine portions of propylhexedrine. The goal is often to identify compounds with improved anticonvulsant potency, altered pharmacokinetic profiles, or reduced sedative or stimulant side effects. While specific detailed examples of novel this compound analogue synthesis were not extensively detailed in the search results, the general principles of barbiturate and sympathomimetic synthesis provide a framework for such research wikipedia.orgmdpi.com.

Investigation of Substituent Effects on Biological Activity

The biological activity of barbiturates is significantly influenced by the substituents at the C-5 position of the barbituric acid ring mdpi.com. Lipophilicity, influenced by these substituents, plays a critical role in the drug's ability to cross the blood-brain barrier and interact with its target sites, such as GABA-A receptors thermofisher.comslideshare.net.

For this compound analogues, investigating substituent effects would involve systematically altering groups on both the barbiturate and propylhexedrine components and evaluating the resulting anticonvulsant activity and other pharmacological effects in relevant models. For instance, modifications to the alkyl or aryl groups at the C-5 position of the barbiturate moiety could impact potency and duration of action mdpi.com. Similarly, changes to the cyclohexyl ring or the N-methyl group of the propylhexedrine component could affect its adrenergic activity and interaction with the barbiturate.

While specific data tables detailing substituent effects on this compound analogues were not found, SAR studies on barbiturates in general highlight the importance of lipophilic substituents at the C-5 position for CNS activity slideshare.net. For example, varying the length and branching of alkyl chains or introducing aromatic rings at this position can significantly alter the sedative, hypnotic, or anticonvulsant properties mdpi.com.

Comparative Analysis with Other Barbiturate-Class Anticonvulsants

This compound is a member of the barbiturate class of anticonvulsants drugbank.comwikipedia.org. A comparative analysis with other barbiturate anticonvulsants, such as phenobarbital, primidone, and methylphenobarbital, is essential for understanding its place in therapy and its unique properties drugbank.comwikipedia.org.

Phenobarbital is a well-established long-acting anticonvulsant drugbank.comwikipedia.org. This compound was developed with the intention of being better tolerated than phenobarbital while maintaining similar efficacy wikipedia.orgiiab.medrugbank.com. This suggests that the levopropylhexedrine (B10762870) component may indeed mitigate some of the sedative effects commonly associated with phenobarbital wikipedia.org.

Comparative SAR analysis between this compound and other barbiturates would involve examining the structural differences and correlating them with observed pharmacological profiles. For instance, comparing this compound (a salt of phenobarbital and levopropylhexedrine) with phenobarbital itself allows researchers to attribute differences in activity and tolerability to the presence of the propylhexedrine moiety.

SAR studies on barbiturates have shown that the nature of the substituents at the C-5 position influences their activity and duration slideshare.netmdpi.com. For example, the introduction of a phenyl group at C-5, as in phenobarbital, contributes to its anticonvulsant properties wikipedia.orgmdpi.com. Variations in the substituents can lead to differences in potency, onset, and duration of action, as well as the propensity for side effects.

Exploration of Novel Heterocyclic Derivatives with this compound's Core Structure

The core structure of this compound incorporates the barbituric acid ring, which is a pyrimidine derivative mdpi.com. Research in medicinal chemistry often involves exploring novel heterocyclic compounds based on known active scaffolds to discover new therapeutic agents daffodilvarsity.edu.bdijnrd.orgidosi.org.

Exploring novel heterocyclic derivatives with this compound's core structure could involve synthesizing compounds where the barbituric acid moiety is incorporated into or linked with other heterocyclic systems. This approach aims to leverage the known anticonvulsant potential of the barbiturate structure while potentially introducing new or improved pharmacological properties through the addition of other heterocycles ijnrd.orgidosi.orgresearchgate.netmdpi.com.

For example, researchers might explore hybrid molecules combining the barbituric acid structure with other heterocyclic rings known for CNS activity or other relevant biological effects. This could involve forming fused ring systems or linking the barbituric acid core to other heterocycles via various linkers.

SAR studies in this area would focus on how the type and position of the additional heterocyclic ring, as well as the nature of the linker (if any), influence the anticonvulsant activity, potency, selectivity, and pharmacokinetic properties of the resulting compounds. While the search results highlighted the general importance of heterocyclic compounds in medicinal chemistry and the SAR of barbiturates and other anticonvulsants, specific detailed research findings on novel heterocyclic derivatives directly based on this compound's combined phenobarbital and propylhexedrine structure were not prominently featured slideshare.netdaffodilvarsity.edu.bdijnrd.orgidosi.orgresearchgate.net. However, the principle of exploring heterocyclic modifications of known active scaffolds is a common strategy in drug discovery daffodilvarsity.edu.bdijnrd.orgidosi.org.

Future Directions in Barbexaclone Chemical and Pharmacological Research

Elucidation of Unexplored Molecular Targets

While phenobarbital (B1680315), a component of barbexaclone, is known to enhance GABA-A receptor activity, the precise mechanisms of action for this compound as a whole, and potential additional targets, remain areas for further investigation. mims.comthermofisher.comsmolecule.comnih.govmedicalresearchjournal.orgebi.ac.uk Research could focus on identifying how the combination of phenobarbital and levopropylhexedrine (B10762870) interacts at a molecular level beyond the known GABAergic effects of phenobarbital and the adrenergic activity of propylhexedrine (B1218579). smolecule.com Exploring potential interactions with other ion channels, neurotransmitter systems, or signaling pathways involved in seizure generation and propagation could reveal novel insights into this compound's anticonvulsant properties and potential therapeutic benefits. nih.govmedicalresearchjournal.org Advanced techniques such as high-throughput screening, proteomics, and transcriptomics could be employed to identify previously unexplored molecular targets influenced by this compound.

Advanced Preclinical Model Development for Anticonvulsant Research

Traditional preclinical models for anticonvulsant screening, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, have been instrumental in identifying many existing antiseizure medications. mdpi.combiorxiv.orgmdpi.com However, these models primarily identify compounds that prevent acute seizures and may not fully capture the complexity of different epilepsy types, including drug-resistant forms. biorxiv.orgnih.gov Future research should focus on utilizing and developing more advanced preclinical models that better mimic the various facets of human epilepsy. This includes chronic seizure models, genetic models of specific epilepsy syndromes, and models of pharmacoresistant epilepsy. biorxiv.orgnih.gov Employing these sophisticated models will allow for a more comprehensive evaluation of this compound's efficacy and potential in treating different seizure types and drug-resistant epilepsy, providing more predictive data for clinical translation. biorxiv.org Additionally, exploring the use of in vitro systems, such as induced pluripotent stem cell (iPSC)-derived neuronal networks from patients with specific epilepsies, could offer valuable insights into cellular and network-level effects of this compound.

Innovative Synthetic Approaches for Analog Generation

The synthesis of this compound involves the combination of phenobarbital and levopropylhexedrine. wikipedia.orgwikidoc.org Future chemical research could explore innovative synthetic approaches to generate novel analogs of this compound. This could involve modifying the structures of either the phenobarbital or the propylhexedrine components, or altering the nature of the linkage between them. google.comgoogle.com The goal of generating analogs would be to potentially improve efficacy, enhance pharmacokinetic properties, reduce potential side effects, or target specific molecular pathways identified through further research. researchgate.net Techniques such as combinatorial chemistry and structure-based drug design, guided by insights into this compound's molecular interactions, could facilitate the creation of diverse analog libraries for screening and evaluation.

Applications of Systems Pharmacology and Big Data in this compound Research

Systems pharmacology and the analysis of big data offer powerful tools to advance this compound research. researchgate.netresearchgate.netnih.gov By integrating data from various sources, including preclinical studies, potential clinical data (if available), and publicly available biological databases, researchers can gain a more holistic understanding of this compound's effects within complex biological networks. researchgate.netnih.gov Systems pharmacology models can help predict drug-target interactions, understand polypharmacology (the effects on multiple targets), and explore how this compound influences disease pathways. researchgate.netresearchgate.net Big data analysis, including machine learning techniques, can be applied to identify patterns and correlations in large datasets, potentially revealing new insights into this compound's mechanism of action, identifying patient populations who might benefit most, or predicting potential drug interactions. mdpi.comresearchgate.netnih.gov Leveraging these computational approaches can accelerate the discovery process and provide a more comprehensive picture of this compound's potential.

Q & A

Q. What experimental designs elucidate this compound’s dose-response relationship in comorbid epilepsy and psychiatric disorders?

  • Methodological Answer : Use crossover trials with adaptive dosing. Measure dual endpoints (seizure frequency and psychiatric symptom severity). Apply machine learning to identify subpopulations benefiting from dual-target effects .

Methodological Considerations for Robust Research

  • Data Contradictions : Address conflicting results by replicating studies in independent cohorts and using multi-omics integration .
  • Ethical Frameworks : Ensure compliance with human subject protocols (e.g., informed consent for genetic testing) and preclinical animal welfare standards .
  • Resource Constraints : Prioritize high-throughput screening for lead optimization and collaborative data-sharing platforms to maximize dataset utility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.